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molecular formula C7H9N5 B8418005 5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B8418005
M. Wt: 163.18 g/mol
InChI Key: MDVNTDNXOWQAGY-UHFFFAOYSA-N
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Patent
US08076344B2

Procedure details

A mixture of 3-oxopentanenitrile (1.0 g, 103 mmol) and 3-amino-1,2,4-triazole (0.91 g, 10.8 mmol) in 10 mL of acetic acid was heated in a pressure tube at 150° C. for 24 h. The reaction mixture was allowed to cool to room temperature, and solvent was removed in vacuo. The solid was removed via filtration. The filtrate partially solidified upon standing at room temperature, and the solid was collected via filtration to give the title compound (200 mg, 12% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
O=[C:2]([CH2:6][CH3:7])[CH2:3][C:4]#[N:5].[NH2:8][C:9]1[N:13]=[CH:12][NH:11][N:10]=1>C(O)(=O)C>[CH2:6]([C:2]1[CH:3]=[C:4]([NH2:5])[N:10]2[N:11]=[CH:12][N:13]=[C:9]2[N:8]=1)[CH3:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C(CC#N)CC
Name
Quantity
0.91 g
Type
reactant
Smiles
NC1=NNC=N1
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was removed via filtration
CUSTOM
Type
CUSTOM
Details
upon standing at room temperature
FILTRATION
Type
FILTRATION
Details
the solid was collected via filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=NC=2N(C(=C1)N)N=CN2
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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